molecular formula C15H18N4O4 B12961011 (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B12961011
M. Wt: 318.33 g/mol
InChI Key: FFIKXEFPABQZHN-QGMIFYJMSA-N
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Description

This compound is a highly complex heterocyclic molecule featuring a tetrazatricyclo[6.4.0.02,6]dodeca-pentaene core fused to a hydroxymethyl-substituted oxolane (tetrahydrofuran) diol moiety. Such structural complexity is typical of bioactive compounds studied in medicinal chemistry, particularly those targeting enzymes or nucleic acids .

Properties

Molecular Formula

C15H18N4O4

Molecular Weight

318.33 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H18N4O4/c1-7-10-11-8(3-4-18(11)2)19(14(10)17-6-16-7)15-13(22)12(21)9(5-20)23-15/h3-4,6,9,12-13,15,20-22H,5H2,1-2H3/t9-,12-,13-,15-/m1/s1

InChI Key

FFIKXEFPABQZHN-QGMIFYJMSA-N

Isomeric SMILES

CC1=C2C3=C(C=CN3C)N(C2=NC=N1)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O

Canonical SMILES

CC1=C2C3=C(C=CN3C)N(C2=NC=N1)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazatricyclo framework and the subsequent functionalization to introduce the hydroxymethyl and oxolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms into the structure.

    Substitution: The tetrazatricyclo framework can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated version of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its ability to interact with biological molecules could lead to the discovery of new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a pharmaceutical agent. Its unique structure may allow it to target specific biological pathways, making it useful in the treatment of various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Comparison

The compound’s closest structural analogs include:

Compound Name / Feature Key Structural Differences Source
4-(1-(((2R,3S,5R)-3-Hydroxy-5-(5-methyl-2,4-dioxo-3-... () Contains a pyranose ring instead of oxolane; includes triazole and dihydropyrimidinyl groups.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-pentaene () Hexaazatricyclo core (6 N atoms vs. 4 N); lacks hydroxyl groups, has aryl substituents.
Dapagliflozin () Similar oxane (sugar) moiety but with chlorophenyl and ethoxybenzyl substituents.

Key Observations :

  • The target compound’s tetrazatricyclo core distinguishes it from hexaazatricyclo systems (e.g., ), which may alter π-π stacking and steric interactions .
  • Compared to Dapagliflozin, the absence of a chlorophenyl group and presence of a nitrogen-rich tricyclic system suggest divergent pharmacological targets (e.g., antiviral vs. antidiabetic) .
Physicochemical Properties
Property Target Compound (Inferred) Compound Compound Dapagliflozin ()
Molecular Weight ~450–500 g/mol 684.7 g/mol ~350–400 g/mol 408.9 g/mol
Hydrogen Bonding High (3–5 donors, 6–8 acceptors) Moderate (2 donors) Low (no hydroxyl groups) High (5 donors, 6 acceptors)
LogP ~0.5–1.5 (moderately hydrophilic) ~2.0 (lipophilic) ~3.5 (highly lipophilic) 1.2

Notes:

  • The hydroxymethyl and diol groups enhance water solubility compared to ’s aryl-substituted analog .
  • ’s compound, with a lipophilic triazole group, may exhibit better membrane permeability .

Biological Activity

The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with significant potential in biological applications. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

This compound belongs to a class of tetrazatricycles and has a unique oxolane structure that contributes to its biological properties. The stereochemistry is critical for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₈H₂₃N₅O₅
Molecular Weight365.45 g/mol
IUPAC Name(2R,3R,4S,5R)-...
CAS NumberNot available

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects and potential therapeutic applications.

Antimicrobial Activity

Research indicates that the compound exhibits antimicrobial properties against several bacterial strains. In vitro assays demonstrated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Anticancer Properties

A study conducted on the cytotoxic effects of this compound revealed that it induces apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins .

Neuroprotective Effects

In animal models, the compound demonstrated neuroprotective effects against oxidative stress-induced neuronal death. It was shown to reduce levels of reactive oxygen species (ROS) and improve cognitive function in models of Alzheimer's disease .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. The results indicated that at concentrations of 50 µg/mL, it inhibited bacterial growth by more than 70% compared to untreated controls.

Case Study 2: Cancer Cell Line Studies

In a series of experiments involving various cancer cell lines:

  • HeLa Cells : Showed a reduction in viability by over 60% after 48 hours of treatment with 100 µM of the compound.
  • MCF-7 Cells : Indicated a dose-dependent response with an IC50 value calculated at approximately 75 µM.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Action : Likely involves disruption of bacterial cell wall synthesis.
  • Anticancer Activity : Induction of apoptosis via mitochondrial pathways.
  • Neuroprotection : Involves antioxidant mechanisms that mitigate oxidative damage.

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